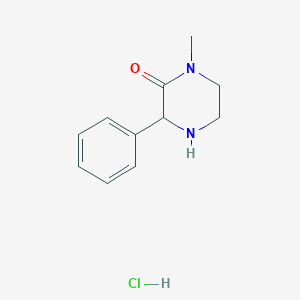

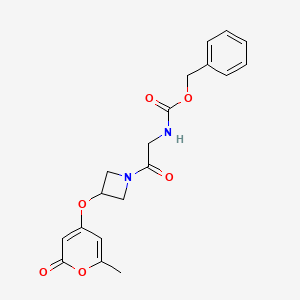

![molecular formula C13H12FLiN2O3 B2596728 Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-84-0](/img/structure/B2596728.png)

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

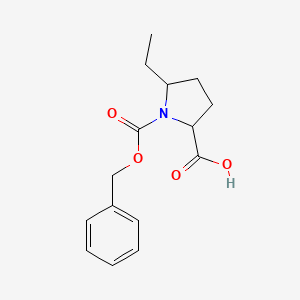

The compound contains several structural components including a lithium atom, a fluorine atom, a tetrahydropyran ring, and a benzimidazole ring. Tetrahydropyran is a six-membered ring with one oxygen atom . Benzimidazole is a fused aromatic ring containing a benzene and an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring and the benzimidazole ring would contribute to the rigidity of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific functional groups present. For example, the benzimidazole ring might undergo electrophilic substitution reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the lithium atom might make it reactive with water .科学的研究の応用

Pharmaceutical Research: PDE10A Inhibition

This compound has been identified as a potential inhibitor of phosphodiesterase (PDE) 10A , an enzyme expressed in striatal medium spiny neurons . PDE10A plays a crucial role in modulating neuronal activity through the regulation of cAMP and cGMP levels. Inhibition of PDE10A is considered a promising therapeutic approach for treating psychotic disorders such as schizophrenia. The compound’s ability to inhibit PDE10A could lead to the development of new medications for these conditions.

Organic Synthesis: Tetrahydropyran Derivatives

The tetrahydro-2H-pyran moiety within the compound is a valuable structural element in organic synthesis . It can be used to create various tetrahydropyran derivatives, which are important intermediates in the synthesis of numerous organic compounds, including pharmaceuticals and fragrant molecules.

Histone Deacetylase (HDAC) Inhibitor Synthesis

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate may be utilized in the synthesis of potential HDAC inhibitors . HDACs are enzymes that remove acetyl groups from histone proteins, and their inhibition can lead to altered gene expression. HDAC inhibitors are being explored for their therapeutic potential in cancer treatment and other diseases.

Drug Chemistry: Amine Nucleophilicity

The compound’s structure allows for the exploitation of amine nucleophilicity in drug chemistry. It can be used to construct amide bonds or link the molecule’s framework to biologically active molecules, thus serving as an intermediate in medicinal chemistry and organic synthesis .

Neurological Research: Brain Penetration Optimization

Research has indicated that modifications to the compound’s structure can improve its brain penetration . This is crucial for the development of central nervous system (CNS) drugs, as effective brain penetration is often a significant challenge in drug design.

Chemical Biology: Signal Transduction Studies

The compound’s influence on PDE10A suggests it could be used in signal transduction studies to understand the role of cAMP and cGMP in neuronal activity . This can provide insights into the molecular mechanisms underlying various neurological disorders.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

lithium;7-fluoro-1-(oxan-4-yl)benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3.Li/c14-9-2-1-3-10-11(9)16(12(15-10)13(17)18)8-4-6-19-7-5-8;/h1-3,8H,4-7H2,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWYDDZMTGOZEG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FLiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

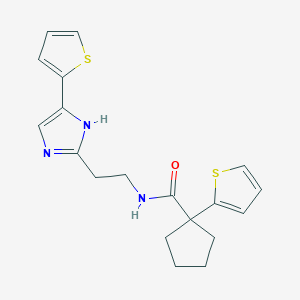

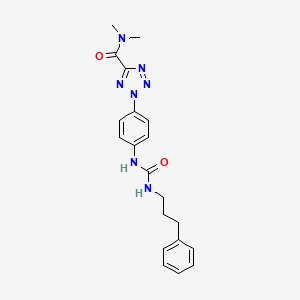

![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)

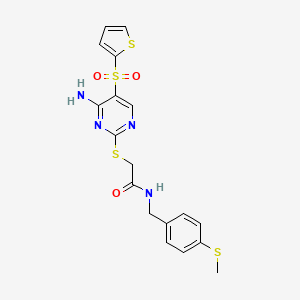

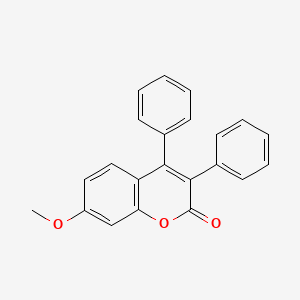

![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)

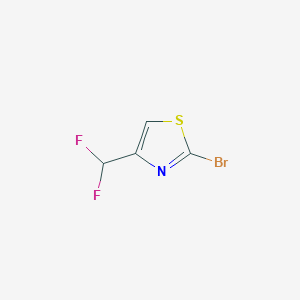

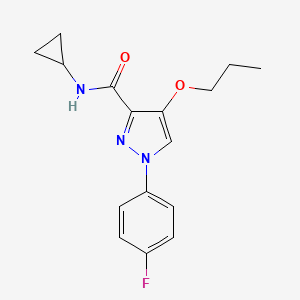

![6-isobutyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2596661.png)

![4-[2-[[2-[[4-(1,3-Benzodioxol-5-yl)-2-thiazolyl]amino]-2-oxoethyl]thio]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2596667.png)